molecular formula C23H24N4O4 B12721484 Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- CAS No. 1059-95-6

Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)-

Cat. No.: B12721484
CAS No.: 1059-95-6
M. Wt: 420.5 g/mol
InChI Key: RGGFGJOPCXDJGW-UHFFFAOYSA-N
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Description

Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- is a complex organic compound that features a hydrazine core substituted with benzyl and benzisoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- involves its interaction with specific molecular targets. The benzisoxazole rings can interact with enzymes and receptors, modulating their activity. The hydrazine core can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- lies in its combination of hydrazine and benzisoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

1059-95-6

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N'-benzyl-N'-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbohydrazide

InChI

InChI=1S/C23H24N4O4/c28-22(20-16-10-4-6-12-18(16)30-25-20)24-27(14-15-8-2-1-3-9-15)23(29)21-17-11-5-7-13-19(17)31-26-21/h1-3,8-9H,4-7,10-14H2,(H,24,28)

InChI Key

RGGFGJOPCXDJGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NN(CC3=CC=CC=C3)C(=O)C4=NOC5=C4CCCC5

Origin of Product

United States

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